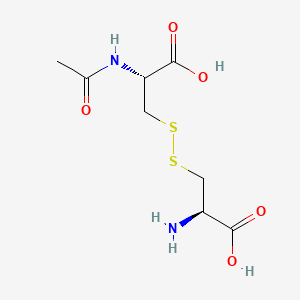

N-Monoacetylcystine

Übersicht

Beschreibung

N-Monoacetylcystin ist ein schwefelhaltiges Aminosäurederivat, das für seine Rolle als Antidot bei Paracetamol-Vergiftungen und seine Verwendung bei der Behandlung des Influenzavirus A bekannt ist . Es ist eine Verbindung von großem Interesse in der medizinischen und biochemischen Forschung aufgrund seiner antioxidativen Eigenschaften und seiner Fähigkeit, den Glutathionspiegel im Körper wiederherzustellen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

N-Monoacetylcystin kann durch Acetylierung von Cystein synthetisiert werden. Der Prozess beinhaltet die Einstellung des pH-Werts der Cysteinlösung auf einen basischen Bereich (pH 9-12) und anschliessende Zugabe von Essigsäureanhydrid . Diese Reaktion führt zur Bildung von N-Monoacetylcystin, das unter geeigneten Bedingungen gereinigt und gelagert werden kann.

Industrielle Produktionsverfahren

Die industrielle Produktion von N-Monoacetylcystin beinhaltet typischerweise eine großtechnische Synthese unter Verwendung ähnlicher Acetylierungsreaktionen. Die Verbindung wird dann durch Kristallisation oder andere Trennverfahren gereinigt, um eine hohe Reinheit und Stabilität zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

N-Monoacetylcystin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu Disulfidbrücken oxidiert werden.

Reduktion: Es kann reduziert werden, um Disulfidbrücken zu brechen.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen die Acetylgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und andere Peroxide.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) werden verwendet.

Substitution: Verschiedene Nukleophile können verwendet werden, um die Acetylgruppe unter kontrollierten Bedingungen zu substituieren.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Cystein-Derivate, Disulfide und andere substituierte Aminosäuren .

Wissenschaftliche Forschungsanwendungen

N-Monoacetylcystin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in verschiedenen chemischen Synthesen und als Vorläufer für andere Verbindungen verwendet.

Biologie: Untersucht für seine Rolle im zellulären Redoxgleichgewicht und als Schutzmittel gegen oxidativen Stress.

Medizin: Wird als Antidot bei Paracetamol-Vergiftungen und bei der Behandlung von Erkrankungen wie Karpaltunnelsyndrom und Lungenfibrose eingesetzt

Wirkmechanismus

N-Monoacetylcystin übt seine Wirkungen hauptsächlich durch seine antioxidativen Eigenschaften aus. Es wird zu Cystein deacetyliert, das dann an der Synthese von Glutathion beteiligt ist, einem wichtigen Antioxidans im Körper . Dieser Prozess hilft bei der Entgiftung schädlicher Substanzen und schützt die Zellen vor oxidativem Schaden. Zusätzlich kann es direkt an reaktive Sauerstoffspezies (ROS) und andere freie Radikale binden und diese neutralisieren .

Analyse Chemischer Reaktionen

Types of Reactions

N-Monoacetylcystine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfide bonds.

Reduction: It can be reduced to break disulfide bonds.

Substitution: It can participate in substitution reactions where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Various nucleophiles can be used to substitute the acetyl group under controlled conditions.

Major Products

The major products formed from these reactions include cysteine derivatives, disulfides, and other substituted amino acids .

Wissenschaftliche Forschungsanwendungen

N-Monoacetylcystine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical syntheses and as a precursor for other compounds.

Biology: Studied for its role in cellular redox balance and as a protective agent against oxidative stress.

Medicine: Used as an antidote for paracetamol poisoning and in the treatment of conditions like carpal tunnel syndrome and pulmonary fibrosis

Industry: Employed in the production of pharmaceuticals and as an additive in food supplements and cosmetics.

Wirkmechanismus

N-Monoacetylcystine exerts its effects primarily through its antioxidant properties. It is deacetylated to cysteine, which then participates in the synthesis of glutathione, a crucial antioxidant in the body . This process helps in detoxifying harmful substances and protecting cells from oxidative damage. Additionally, it can directly bind to and neutralize reactive oxygen species (ROS) and other free radicals .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-Acetylcystein: Ein weiteres acetyliertes Cystein-Derivat mit ähnlichen antioxidativen Eigenschaften.

Cystein: Die nicht-acetylierte Form, die ein Vorläufer von N-Monoacetylcystin ist.

Glutathion: Ein Tripeptid, das aus Glutamat, Cystein und Glycin besteht und ein wichtiges Antioxidans in Zellen ist.

Einzigartigkeit

N-Monoacetylcystin ist einzigartig durch seine spezifische Acetylierung, die seine Stabilität und Bioverfügbarkeit im Vergleich zu Cystein erhöht. Es hat auch besondere therapeutische Anwendungen, insbesondere im Zusammenhang mit Paracetamol-Vergiftungen und oxidativen Stress-bedingten Erkrankungen .

Biologische Aktivität

N-Monoacetylcystine (NAC) is a derivative of cysteine, known for its diverse biological activities and therapeutic applications. This article provides a detailed overview of the biological activity of NAC, focusing on its mechanisms of action, clinical applications, and recent research findings.

Overview of this compound (NAC)

NAC serves as a precursor to glutathione (GSH), a critical antioxidant in the body. Its biological activities are primarily attributed to its ability to replenish GSH levels, scavenge free radicals, and modulate various biochemical pathways.

- Antioxidant Activity : NAC acts as a direct scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including hydroxyl radicals (), superoxide anions (), and peroxynitrite (). It also indirectly enhances antioxidant defenses by increasing intracellular GSH levels .

- Anti-inflammatory Effects : NAC inhibits the nuclear factor kappa B (NF-κB) signaling pathway, leading to decreased expression of pro-inflammatory cytokines. This effect is beneficial in conditions characterized by chronic inflammation .

- Mucolytic Properties : As a mucolytic agent, NAC reduces mucus viscosity, facilitating easier clearance from the respiratory tract. This property is particularly useful in treating chronic obstructive pulmonary disease (COPD) and cystic fibrosis .

- Neuroprotective Effects : NAC has shown promise in neurodegenerative diseases by protecting neurons from oxidative stress and inflammation. Clinical trials are ongoing to assess its efficacy in conditions like multiple sclerosis and Alzheimer's disease .

Clinical Applications

NAC is utilized in various clinical settings, including:

- Acetaminophen Overdose : NAC is the standard treatment for acetaminophen toxicity due to its ability to replenish GSH levels, which are depleted during overdose .

- Chronic Respiratory Conditions : It is used as a mucolytic agent in patients with chronic bronchitis and COPD to improve lung function .

- Psychiatric Disorders : Research indicates that NAC may alleviate symptoms in conditions such as obsessive-compulsive disorder (OCD) by modulating glutamate levels and reducing oxidative stress .

- Cardiovascular Health : NAC has been studied for its role in improving myocardial function during ischemia-reperfusion injury, suggesting potential benefits for patients with heart disease .

Research Findings

Recent studies have expanded our understanding of NAC's biological activity:

- A study demonstrated that NAC significantly reduced leukocyte infiltration in inflamed tissues, indicating its potential in managing chronic inflammatory diseases .

- Clinical trials have shown that NAC supplementation can lead to significant reductions in Y-BOCS scores among OCD patients, highlighting its therapeutic efficacy .

- Research on the antimicrobial properties of NAC revealed its ability to disrupt biofilm formation in various bacterial species, suggesting potential applications in treating infections .

Case Studies

- Multiple Sclerosis Trial : A trial evaluating NAC's effectiveness for patients with progressive multiple sclerosis showed promising results regarding neuroprotection and symptom management .

- Asthma Management Study : In patients with severe asthma complicated by mucus obstruction, NAC treatment improved lung function and reduced mucus plugging as assessed by CT imaging .

Summary Table of Biological Activities

| Biological Activity | Mechanism of Action | Clinical Application |

|---|---|---|

| Antioxidant | Scavenges ROS/RNS | Acetaminophen overdose, oxidative stress-related diseases |

| Anti-inflammatory | Inhibits NF-κB | Chronic inflammatory diseases |

| Mucolytic | Reduces mucus viscosity | Chronic bronchitis, COPD |

| Neuroprotective | Protects neurons | Neurodegenerative diseases |

| Antimicrobial | Disrupts biofilms | Bacterial infections |

Eigenschaften

IUPAC Name |

3-[(2-acetamido-2-carboxyethyl)disulfanyl]-2-aminopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5S2/c1-4(11)10-6(8(14)15)3-17-16-2-5(9)7(12)13/h5-6H,2-3,9H2,1H3,(H,10,11)(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCOWUKVVFVVKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSSCC(C(=O)O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30948643 | |

| Record name | N-(1-Hydroxyethylidene)cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25779-79-7 | |

| Record name | N-(1-Hydroxyethylidene)cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.